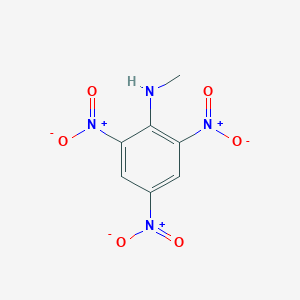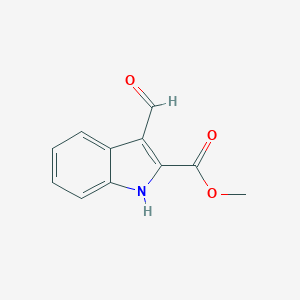![molecular formula C14H6N4 B093540 2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile CAS No. 17239-69-9](/img/structure/B93540.png)
2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile is an organic compound with the molecular formula C14H6N4. It is known for its unique structure, which includes a phenyl ring substituted with a dicyanoethenyl group and a propanedinitrile moiety.
準備方法
The synthesis of 2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile typically involves the reaction of 4-formylbenzonitrile with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in a suitable solvent like ethanol or methanol .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
化学反応の分析
2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of substituted nitriles, amines, and carboxylic acids .
科学的研究の応用
2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers. Its unique structure allows for the creation of materials with specific electronic and optical properties.
Biology: Research is ongoing to explore its potential as a bioactive compound, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential in treating certain diseases, although more research is needed to confirm these findings.
作用機序
The mechanism by which 2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile exerts its effects is primarily related to its ability to participate in electron transfer processes. The dicyanoethenyl group acts as an electron acceptor, while the phenyl ring can donate electrons, facilitating charge transfer interactions. This makes the compound useful in applications requiring efficient electron transport, such as in organic electronics .
類似化合物との比較
Similar compounds to 2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile include:
2-[[4-(2,2-Dicyanovinyl)phenyl]methylidene]malononitrile: This compound has a similar structure but with slight variations in the substituents, leading to different electronic properties.
1,4-Bis(2,2-dicyanovinyl)benzene: Another related compound with two dicyanoethenyl groups attached to a benzene ring, used in similar applications in organic electronics.
2,2’-[1,4-Phenylenebis(methylidyne)]dimalononitrile: This compound features a bis-malononitrile structure, offering different reactivity and applications compared to the target compound.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of electron-donating and electron-accepting properties, making it particularly useful in the design of advanced materials for electronic applications .
特性
CAS番号 |
17239-69-9 |
|---|---|
分子式 |
C14H6N4 |
分子量 |
230.22 g/mol |
IUPAC名 |
2-[[4-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C14H6N4/c15-7-13(8-16)5-11-1-2-12(4-3-11)6-14(9-17)10-18/h1-6H |
InChIキー |
GFHNYZLHHUFONA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)C=C(C#N)C#N |
正規SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)C=C(C#N)C#N |
| 17239-69-9 | |
同義語 |
2-[[4-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Azaspiro[4.6]undecane](/img/structure/B93465.png)









